molecular formula C8H3BrClNO3S B1484943 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride CAS No. 1807023-00-2

5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride

Cat. No. B1484943
M. Wt: 308.54 g/mol
InChI Key: RSOVDTGYHBZGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride (BCFBSCl) is a chemical compound used in organic synthesis, particularly in the synthesis of peptides and peptidomimetics. BCFBSCl is a versatile reagent and has been used in a variety of applications, including the synthesis of peptide-based drugs, as well as in the synthesis of other compounds. BCFBSCl is a member of the sulfonyl chloride family of compounds and is used in a variety of chemical reactions.

Mechanism Of Action

The mechanism of action of 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride is not well understood. However, it is believed that the reaction of 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride with other molecules is mediated by a nucleophilic substitution reaction. In this reaction, the 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride acts as a nucleophile and attacks the electrophilic center of the other molecule, resulting in the formation of a new bond. The reaction is believed to be reversible, and the final product is dependent on the reaction conditions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride are not well understood. However, it is believed that 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride may have an effect on the activity of enzymes and other proteins involved in cellular processes. Additionally, 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride may have an effect on the expression of genes involved in cellular processes.

Advantages And Limitations For Lab Experiments

5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easily accessible. Additionally, 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride is a versatile reagent and can be used in a variety of chemical reactions. However, 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride is a toxic compound and should be handled with care. Additionally, the reaction of 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride with other molecules is reversible, and the final product is dependent on the reaction conditions.

Future Directions

In the future, 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride could be used in the synthesis of peptide-based drugs with improved efficacy and safety profiles. Additionally, 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride could be used to synthesize peptide-based inhibitors of protein-protein interactions, as well as peptide-based inhibitors of enzyme activity. 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride could also be used in the synthesis of peptide-based inhibitors of signal transduction pathways, as well as peptide-based inhibitors of transcription factors. Finally, 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride could be used to study the biochemical and physiological effects of the compound on various cellular processes.

Scientific Research Applications

5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs, as well as in the synthesis of other compounds. 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride has also been used in the synthesis of peptide-based inhibitors of protein-protein interactions, as well as in the synthesis of peptide-based inhibitors of enzyme activity. Additionally, 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride has been used in the synthesis of peptide-based inhibitors of signal transduction pathways, as well as in the synthesis of peptide-based inhibitors of transcription factors.

properties

IUPAC Name

5-bromo-2-cyano-4-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-2-8(15(10,13)14)5(3-11)1-6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOVDTGYHBZGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)S(=O)(=O)Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 2
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.